molecular formula C6H16N2 B022886 N-[1-(aminomethyl)propyl]-N,N-dimethylamine CAS No. 19764-59-1

N-[1-(aminomethyl)propyl]-N,N-dimethylamine

Cat. No. B022886
CAS RN: 19764-59-1
M. Wt: 116.2 g/mol
InChI Key: QYMUENUCKRLOTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine-related compounds involves reactions such as the generally applicable synthesis involving aromatic methyl ketones with paraformaldehyde and dimethylamine in dimethylformamide, as demonstrated by Girreser, Heber, and Schuett (1998) (Girreser, Heber, & Schuett, 1998). This method highlights the flexibility in synthesizing dimethylaminomethyl compounds under controlled conditions.

Molecular Structure Analysis

The molecular structure and conformation of N-[1-(aminomethyl)propyl]-N,N-dimethylamine and its derivatives have been studied through methods like X-ray crystallography. Hudson et al. (1987) have determined the structures of certain derivatives, noting the presence of intramolecular hydrogen bonds and the conformational flexibility of these molecules, which is crucial for their interaction with biological targets and other molecules (Hudson, Kuroda, Denny, & Neidle, 1987).

Chemical Reactions and Properties

The reactivity of N-[1-(aminomethyl)propyl]-N,N-dimethylamine compounds involves regioselective transformations and functionalizations. Cai et al. (2007) discussed the regioselective olefination of substituted N,N-dimethylbenzylamines by tuning the acidity of reaction conditions, demonstrating the potential for creating a variety of functionalized products under specific conditions (Cai, Fu, Li, Wan, & Shi, 2007).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structure, are key to understanding their behavior in various environments. Studies by authors like Lyakhov et al. (2008) on derivatives of tetrazoles provide insight into the geometric and intermolecular interactions that influence these physical properties (Lyakhov, Vorobiov, Ivashkevich, & Gaponik, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical entities, are crucial for the application of N-[1-(aminomethyl)propyl]-N,N-dimethylamine derivatives in various fields. Research such as that by Jarkas et al. (2008) on the synthesis and evaluation of halogenated derivatives for serotonin transporter ligands highlights the importance of understanding these chemical properties for therapeutic applications (Jarkas, Voll, Williams, Votaw, Owens, & Goodman, 2008).

Safety And Hazards

The safety data sheet for “N-[1-(aminomethyl)propyl]-N,N-dimethylamine” indicates that it has certain hazards, including causing serious eye damage and may cause drowsiness or dizziness .

properties

IUPAC Name

2-N,2-N-dimethylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-6(5-7)8(2)3/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMUENUCKRLOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339891
Record name N~2~,N~2~-Dimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(aminomethyl)propyl]-N,N-dimethylamine

CAS RN

19764-59-1
Record name N2,N2-Dimethyl-1,2-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19764-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~,N~2~-Dimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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